molecular formula C23H23N3O3S B7550333 N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide

N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B7550333
M. Wt: 421.5 g/mol
InChI Key: NCKOKLYYQXQXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide is a compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool in various fields of research.

Scientific Research Applications

N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to have potent anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in several types of cancer cells and is involved in tumor growth and metastasis. By inhibiting CAIX, this compound can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, it has been studied for its potential use in treating metabolic disorders such as obesity and diabetes. This compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its specificity for CAIX inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of CAIX in cancer and other diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide. One area of focus is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance its efficacy. Finally, there is a need for further studies to explore the potential applications of this compound in the treatment of metabolic disorders and neurological diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide involves a multi-step process that starts with the synthesis of the intermediate compound, N-cyclopropyl-3-(pyridin-2-ylmethyl)benzamide. This intermediate is then reacted with methyl phenyl sulfone and sulfuric acid to produce the final compound. The synthesis of this compound has been reported in several research articles, and it is considered to be a relatively simple process.

Properties

IUPAC Name

N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-25(20-10-3-2-4-11-20)30(28,29)22-12-7-8-18(16-22)23(27)26(21-13-14-21)17-19-9-5-6-15-24-19/h2-12,15-16,21H,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKOKLYYQXQXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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